
Alpha Dipeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha Dipeptide is a compound formed by the linkage of two amino acids through a peptide bond. This bond is an amide type of covalent chemical bond linking the carboxyl group of one amino acid to the amino group of another. Dipeptides are the simplest peptides and play a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha Dipeptide can be synthesized using both solid-phase and solution-phase peptide synthesis methods. The solid-phase peptide synthesis (SPPS) method revolutionized peptide synthesis by simplifying the extensive purification steps involved in solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential coupling of individual amino acids .
Industrial Production Methods
Industrial production of dipeptides often involves chemo-enzymatic methods. For example, the nonribosomal peptide-synthetase-based method and the L-amino acid-ligase-based method enable the production of alpha dipeptides through fermentative processes. These methods are efficient and cost-effective, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha Dipeptide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups .
Wissenschaftliche Forschungsanwendungen
Alpha Dipeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in various biological processes, including enzyme catalysis and signal transduction.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of food additives, cosmetics, and other commercial products
Wirkmechanismus
The mechanism of action of alpha dipeptide involves its interaction with specific molecular targets and pathways. For example, certain dipeptides can inhibit enzymes like alpha-glucosidase, which is responsible for converting complex sugars into simple sugars. This inhibition can help regulate blood sugar levels and prevent conditions like diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to alpha dipeptide include other dipeptides like aspartame (L-aspartyl-L-phenylalanine methyl ester) and L-alanyl-L-glutamine. These compounds share similar structural features but differ in their specific amino acid sequences and functional properties .
Uniqueness
This compound is unique due to its specific amino acid composition and the resulting biological activities. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C31H53N5O11 |
|---|---|
Molekulargewicht |
671.8 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)32-18-12-10-14-20(35-28(43)46-31(7,8)9)24(39)34-21(25(40)47-36-22(37)16-17-23(36)38)15-11-13-19-33-27(42)45-30(4,5)6/h20-21H,10-19H2,1-9H3,(H,32,41)(H,33,42)(H,34,39)(H,35,43)/t20-,21+/m0/s1 |
InChI-Schlüssel |
ZDIKERNQOVRGTB-LEWJYISDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H](CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


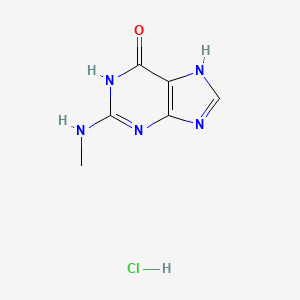
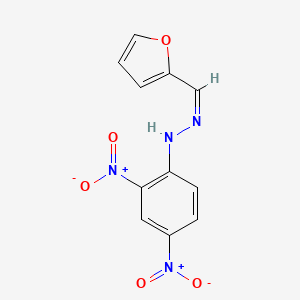
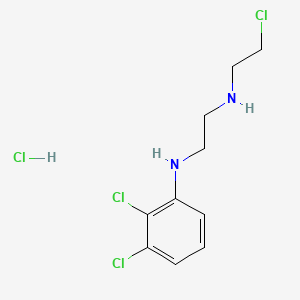
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
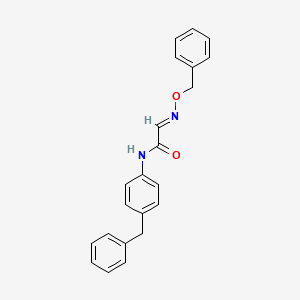
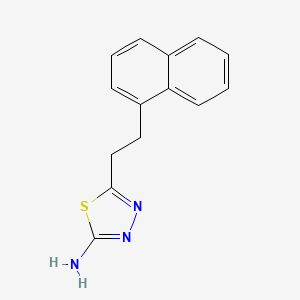
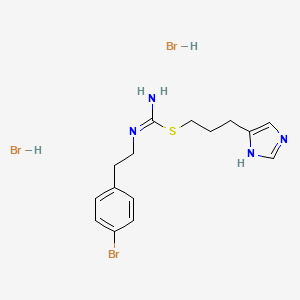
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
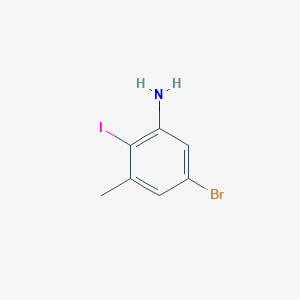
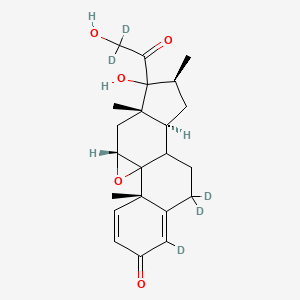
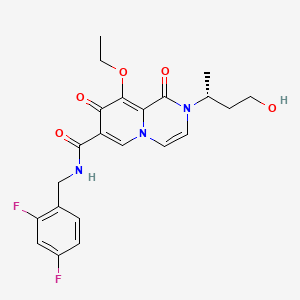
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)
